molecular formula C20H23N3O3S3 B2869018 2-((4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole CAS No. 1105237-63-5

2-((4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole

Cat. No.: B2869018
CAS No.: 1105237-63-5
M. Wt: 449.6
InChI Key: XXKDYNBPJAAWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a thiophen-2-yl group at position 4 and a piperazine-sulfonyl moiety at position 2. This compound’s structural complexity highlights its relevance in medicinal chemistry, particularly in targeting enzymes or receptors through sulfonyl and heterocyclic motifs .

Properties

IUPAC Name

2-[[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]methyl]-4-thiophen-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S3/c1-15-5-6-17(26-2)19(12-15)29(24,25)23-9-7-22(8-10-23)13-20-21-16(14-28-20)18-4-3-11-27-18/h3-6,11-12,14H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKDYNBPJAAWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Structure Key Substituents Heterocyclic Moieties Reference
Target Compound Thiazole 4-(Thiophen-2-yl), 2-(piperazinylmethyl-sulfonyl-2-methoxy-5-methylphenyl) Thiazole, Piperazine, Thiophene
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Thiazole 4-(4-Chlorophenyl), pyrazole-triazole-fluorophenyl Thiazole, Pyrazole, Triazole
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Thiazole-acetamide Bromophenyl, benzimidazole-phenoxymethyl-triazole Thiazole, Benzimidazole, Triazole
2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole Thiazole 4-(4-Methoxyphenyl), 5-(piperidinylmethyl) Thiazole, Piperidine
1-(2-(3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethanone (7) Thiazole-pyrazole Bromophenyl, methoxyphenyl-pyrazole Thiazole, Pyrazole

Key Observations :

  • The thiophene substitution in the target compound distinguishes it from analogues with phenyl or halogenated aryl groups (e.g., chlorophenyl in , bromophenyl in ). Thiophene’s electron-rich nature may enhance π-π stacking in biological targets compared to halogenated systems .
  • Unlike triazole- or pyrazole-containing analogues (e.g., ), the target compound lacks additional nitrogen-rich rings, which may reduce off-target interactions with metal-dependent enzymes .

Key Observations :

  • The target compound’s synthesis likely parallels methods in , where sulfonylation of piperazine intermediates is critical. This contrasts with triazole-containing compounds (), which require click chemistry.
  • Crystallographic data for analogues (e.g., ) reveal planar conformations in thiazole-pyrazole systems, whereas the target compound’s thiophene may introduce torsional strain, affecting crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.